3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Medicinal Chemistry Building Blocks Peptidomimetics

This N-acyl-beta-alanine derivative is a structurally unique peptidomimetic building block, distinguished from simpler keto-acid analogs by its amide-linked beta-alanine scaffold essential for kynurenine 3-hydroxylase (KYN 3-OHase) inhibitor research. Its carboxylic acid handle enables further derivatization, making it ideal for fragment-based screening and SAR studies. Procure for targeted medicinal chemistry campaigns—guaranteed ≥95% purity for analytical reliability.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 874595-12-7
Cat. No. B2811925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid
CAS874595-12-7
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(=O)NCCC(=O)O
InChIInChI=1S/C13H15NO4/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-9-8-13(17)18/h1-5H,6-9H2,(H,14,16)(H,17,18)
InChIKeyAXWVDNBRCWUIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (CAS 874595-12-7) Procurement Profile: Molecular Characteristics and Research-Grade Specifications


3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (CAS 874595-12-7) is a synthetic organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol [1]. It is characterized as an N-acyl-beta-alanine derivative, featuring a 4-oxo-4-phenylbutanoyl group linked to a propanoic acid moiety via an amide bond [2]. The compound is offered by multiple suppliers for research purposes only and is not intended for diagnostic or therapeutic use . Its structure suggests it is a peptidomimetic building block or a fragment for medicinal chemistry campaigns, particularly in areas intersecting with the kynurenine pathway [3][4].

Why 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Cannot Be Directly Replaced by Common Analogs: A Structural and Functional Rationale


Direct substitution of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid with simpler, commercially abundant analogs like 4-oxo-4-phenylbutanoic acid (CAS 2051-95-8) or 3-benzoylpropanoic acid is not scientifically valid due to fundamental differences in molecular structure and, consequently, intended research application [1]. The target compound incorporates a beta-alanine moiety via an amide linkage, creating a pseudo-dipeptide scaffold that is absent in the simpler keto-acids [2]. This structural extension is crucial for its role as a peptidomimetic building block, enabling incorporation into larger molecules through its carboxylic acid terminus, whereas the simpler analogs lack this specific reactive handle and are employed as metabolites or general synthetic intermediates in different contexts [3]. Furthermore, the target compound's structure aligns it with a specific class of kynurenine-3-hydroxylase inhibitors described in the patent literature, a therapeutic area where simpler analogs have not been implicated [4][5].

Quantitative Differentiation Guide for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (CAS 874595-12-7) Procurement


Molecular Scaffold Differentiation from Simplest Keto-Acid Analog: A Quantitative Comparison of Physicochemical Descriptors

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid exhibits a molecular weight (249.26 g/mol) and lipophilicity (XLogP3: 0.5) that are markedly different from its simpler analog, 4-oxo-4-phenylbutanoic acid (MW: 178.19 g/mol, XLogP3: 1.2) [1][2]. This difference is due to the presence of the beta-alanine amide tail, which increases molecular weight by 71.07 Da, adds two hydrogen bond donors, and reduces lipophilicity by 0.7 log units, as computed by PubChem [1][2].

Medicinal Chemistry Building Blocks Peptidomimetics

Quantified Purity and Verified Commercial Availability from a Primary Supplier

The compound is readily available from Leyan (Product No. 2043350) with a guaranteed minimum purity of 95% . This commercial availability contrasts with reports of other related derivatives, such as 3-(4-Oxo-4-phenylbutanamido)propanoic acid (Ref. 3D-ZJB59512) from CymitQuimica, which are listed as 'Discontinued', highlighting a potential supply chain advantage for the target compound .

Chemical Procurement Analytical Chemistry Sourcing

Class-Level Inhibitory Activity Against Kynurenine 3-Hydroxylase

The compound belongs to a class of 4-phenyl-4-oxo-butanoic acid derivatives described in patent literature as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase) [1][2]. Within this class, a related derivative, 4-(3,4-dichloro-phenyl)-2-methyl-4-oxo-butyric acid, has been quantitatively characterized with an IC50 of 6900 nM against KYN 3-monooxygenase [3]. This provides a benchmark for the class's potential activity, suggesting that 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a relevant scaffold for exploration in this pathway.

Kynurenine Pathway Enzyme Inhibition Neuroprotection

Optimal Research and Procurement Application Scenarios for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (CAS 874595-12-7)


Synthesis of Novel Peptidomimetics for Kynurenine Pathway Modulation

Researchers investigating the kynurenine pathway can utilize 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid as a key intermediate or scaffold for synthesizing novel kynurenine 3-hydroxylase (KYN 3-OHase) inhibitors. Its structure aligns with the 4-phenyl-4-oxo-butanoic acid pharmacophore described in seminal patents for this target class [1][2]. The presence of the propanoic acid handle provides a site for further derivatization to optimize potency and pharmacokinetic properties, building upon the established class activity exemplified by analogs with micromolar IC50 values [3].

Development of Pseudo-Dipeptide Building Block Collections for Fragment-Based Drug Discovery

Procurement of this compound is justified for building a diverse library of pseudo-dipeptide fragments. Unlike simple keto-acids, its amide-linked beta-alanine tail provides a conformationally distinct scaffold with specific hydrogen-bonding capabilities, as evidenced by its quantitative physicochemical profile (MW 249.26, XLogP3 0.5) [4]. This makes it a valuable tool for fragment-based screening or for constructing larger, more complex molecules in medicinal chemistry projects targeting a range of therapeutic areas, supported by its guaranteed commercial purity of 95% .

Analytical Method Development and Reference Standard Use

The compound's defined structure and commercial availability at a specified purity (≥95%) make it suitable for use as a reference standard in analytical chemistry . It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for the detection and quantification of this specific scaffold or its derivatives in complex reaction mixtures or biological samples, ensuring quality control in ongoing research projects.

Structure-Activity Relationship (SAR) Studies of 4-Phenyl-4-oxobutanoic Acid Derivatives

This compound serves as a valuable comparator in SAR studies aimed at optimizing the potency and selectivity of 4-phenyl-4-oxobutanoic acid derivatives. Its unique beta-alanine extension allows researchers to probe the structural requirements for target engagement beyond the core keto-acid pharmacophore, providing insights into the role of additional hydrogen-bonding and steric bulk in modulating biological activity, as demonstrated by the distinct physicochemical properties relative to the simpler core [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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